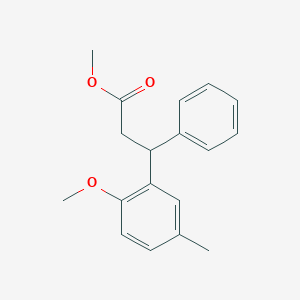
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Claisen condensation used to obtain 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones from acetophenones and methyl 2-methoxytetrafluoropropionate . Another method is the one-pot tandem hydroformylation-hydrogenation sequence to synthesize 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate . Additionally, methyl 3-methoxypropionate was prepared from methanol and methyl acrylate using sodium hydroxide or sodium methoxide as catalysts .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as X-ray diffraction, which was used to determine the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can provide insights into the molecular structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the oxygen rearrangement in molecular ions of 3-phenylpropionates, which involves the elimination of an allyl radical followed by expulsion of ketene . Another example is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages . These reactions are indicative of the types of transformations that related compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the synthesis processes described suggest that these compounds are stable under certain conditions and can be obtained with high purity, as indicated by the synthesis of methyl 3-methoxypropionate with a purity of more than 99.5% . The inhibitory activities of methyl 2-methoxycarbonyl-3-phenylpropionate derivatives for angiotensin converting enzyme (ACE) also highlight the biological relevance of these compounds .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Analysis
- Synthesis of Tolterodine L-Tartrate : The compound serves as a precursor in the synthesis of Tolterodine L-Tartrate, a medication used to treat overactive bladder. The synthesis involves cyclization, chlorination, amination, reduction, and demethylation processes, highlighting its importance in complex organic syntheses (Yuan Zhe, 2005).
- Crystal Structure Analysis : Studies on the crystal structure of derivatives of 3-phenylpropionic acid, including those related to the compound , help in understanding the intermolecular interactions and structural conformation which are critical for the design of new materials and pharmaceuticals (U. Das et al., 2012).
Pharmaceutical Research
- Angiotensin Converting Enzyme (ACE) Inhibitors : Derivatives of Methyl 2-methoxycarbonyl-3-phenylpropionate have been prepared and evaluated for their ACE inhibitory activities, showing potent effects that surpass the control drug Captopril. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Xiao-hua Cai et al., 2006).
Material Science
- Electronic Properties Analysis : The study of crystal structure and electronic properties of phenylpropionic acid derivatives contributes to material science by elucidating the molecular geometries, hydrogen bonding interactions, and electronic stability of these compounds. Such information is crucial for the development of new materials with specific electronic properties (U. Das et al., 2011).
Stereochemistry and Chiral Resolution
- Chiral Resolution of Secondary Alcohols : The resolution of secondary alcohols using derivatives of the compound indicates its utility in stereochemical analysis and the production of enantiomerically pure substances, which are important for pharmaceutical applications (Akio Ichikawa & H. Ono, 2006).
Mécanisme D'action
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical pathways, such as the hydromethylation sequence, which was applied to methoxy protected (−)-δ8-thc and cholesterol .
Propriétés
IUPAC Name |
methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJPTJDNINOMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462767 |
Source


|
| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |
CAS RN |
124937-62-8 |
Source


|
| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

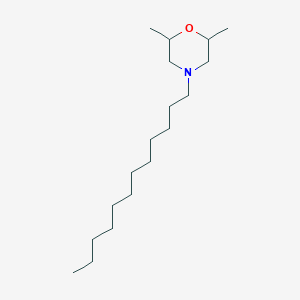

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
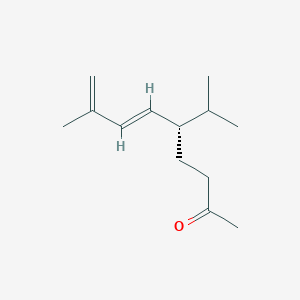
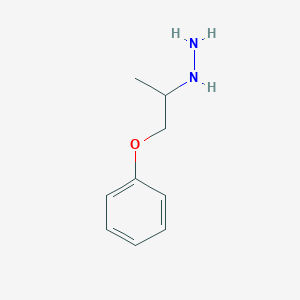
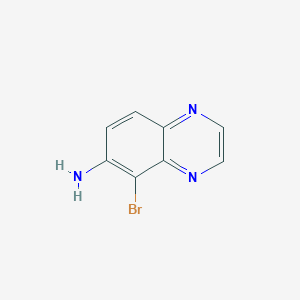




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)


